



Application Notes and Protocols: Fukuyama Total Synthesis of (-)-Lepenine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the complex diterpenoid alkaloid, (-)-**Lepenine**, as accomplished by the Fukuyama group.[1][2][3][4] This landmark synthesis provides a strategic blueprint for the construction of related polycyclic natural products.

The synthesis is characterized by a highly convergent strategy, featuring several key transformations to assemble the intricate hexacyclic core of (-)-**Lepenine**.

Key Synthetic Highlights

- Tandem Johnson-Claisen/Claisen Rearrangement: Establishment of a key stereocenter which is crucial for the chirality of the final product.[1][2]
- Intramolecular Diels-Alder Reaction: Formation of a seven-membered lactone ring, setting the stage for the construction of the core structure.[1][2][3]
- Intramolecular Mannich Reaction: A pivotal step for the formation of the nitrogen-containing polycyclic system.[1][2][3]
- Diels-Alder Reaction with Ethylene: Construction of the bicyclo[2.2.2]octane core of the molecule.[1][2][3]



Quantitative Data Summary

The following tables summarize the quantitative data for the key stages of the Fukuyama total synthesis of (-)-**Lepenine**.

Table 1: Synthesis of Key Intermediates

Step	Intermediate	Reagents and Conditions	Yield (%)
1	Tandem Claisen Rearrangement Product	1) DIBAL-H, Et2O, -78 to -40 °C; 2) vinylMgCl, THF, -40 to 0 °C; 3) MeC(OEt)3, 4-O2NC6H4OH, PhCN, 160 °C	85
2	Mesylated Phenol	MsCl, py, CH2Cl2, 0 °C to rt	98
3	Primary Alcohol	1) O3, CH2Cl2, -78 °C; 2) NaBH4, MeOH, -78 °C to rt	89
4	Pivaloate Ester	PivCl, py, CH2Cl2, 0 °C to rt	99
5	Carboxylic Acid	aq. LiOH, THF, MeOH, 0°C	95
6	Cyclized Ketone	TFAA, TFA, CH2Cl2,	82 (over 2 steps)
7	Triene Precursor	vinylmagnesium chloride, THF, -40 °C	85
8	Intramolecular Diels- Alder Product	BHT, PhCN, 160 °C	90

Table 2: Assembly of the Polycyclic Core



Step	Intermediate	Reagents and Conditions	Yield (%)
9	Diol	1) BH3·THF, THF; 2) H2O2, NaOH	88
10	Aldehyde	DIBAL-H, CH2Cl2, -40 °C	89
11	Alloc-protected Amine	1) EtNH2·HCI, Et3N, AcOH, MeCN; 2) NaBH(OAc)3; 3) AllocCI	88
12	Ketoaldehyde	DMP, CH2Cl2	-
13	Intramolecular Mannich Reaction Product	[Pd(PPh3)4], AcOH, CH2Cl2, reflux	59 (from diol)
14	Phenol	1) KOH, MeOH, 60 °C; 2) NaBH4, 0 °C	84
15	ortho-Quinone Monoketal	1) HCl in MeOH; 2) PhI(OAc)2, MeOH, 0 °C	-
16	Diels-Alder Adduct with Ethylene	C2H4 (70 bar), CH2Cl2, 70 °C	84

Table 3: Final Steps to (-)-Lepenine



Step	Intermediate	Reagents and Conditions	Yield (%)
17	TBS-protected Alcohol	TBSOTf, 2,6-lutidine, CH2Cl2, rt	91
18	Reduced Ketone	SmI2, MeOH, THF, 0 °C	96
19	Diol	Red-Al, toluene, 0 °C	88
20	Hydroxyketone	1) BH3·THF, THF, rt; H2O, 0 °C; NaBO3·H2O, 0 °C to rt; 2) DMP, TFA, CH2Cl2, rt	54 (over 2 steps)
21	Enone	1) HCO2Et, KHMDS, toluene, 70 °C; 2) aq. HCHO, THF, 50 °C	70
22	(-)-Lepenine	1) NaBH4, CeCl3·7H2O, MeOH, 0°C; 2) TBAF, THF, 65°C	77 (over 2 steps)

Experimental Protocols

- 1. Tandem Johnson-Claisen/Claisen Rearrangement
- Objective: To synthesize the key phenol intermediate with the correct stereochemistry.
- Procedure:
 - To a solution of the starting ester in Et2O at -78 °C, add DIBAL-H dropwise. Stir for 1 hour, then warm to -40 °C.
 - Cool the mixture back to -40 °C and add vinylmagnesium chloride in THF. Allow the reaction to warm to 0 °C and stir for 2 hours.



- Quench the reaction with saturated aqueous NH4Cl and extract with Et2O.
- Concentrate the organic layers and dissolve the residue in PhCN.
- Add MeC(OEt)3 and a catalytic amount of 4-nitrophenol.
- Heat the mixture to 160 °C and stir for 4 hours.
- Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine.
- Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.
- 2. Intramolecular Diels-Alder Reaction
- Objective: To construct the tetracyclic lactone via an intramolecular [4+2] cycloaddition.
- Procedure:
 - To a solution of the triene precursor in PhCN, add a catalytic amount of BHT.
 - Heat the solution to 160 °C and stir for 6 hours.
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography to afford the tetracyclic lactone.
 - The product can be recrystallized from CHCl3/hexane to yield enantiomerically pure material.
- 3. Intramolecular Mannich Reaction
- Objective: To form the core nitrogen-containing polycyclic ring system.
- Procedure:
 - To a solution of the Alloc-protected amino diol in CH2Cl2, add Dess-Martin periodinane
 (DMP) and stir at room temperature for 2 hours.



- Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.
- Extract with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate in vacuo.
- Dissolve the crude ketoaldehyde in CH2Cl2, and add [Pd(PPh3)4] and acetic acid.
- Reflux the mixture for 3 hours.
- Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine.
- Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.
- 4. Diels-Alder Reaction with Ethylene
- Objective: To construct the bicyclo[2.2.2]octane system.
- Procedure:
 - To a solution of the phenolic intermediate in MeOH, add a solution of HCl in MeOH at 0
 °C.
 - Stir for 10 minutes, then add PhI(OAc)2 and continue stirring at 0 °C for 1 hour.
 - Quench with saturated aqueous NaHCO3 and extract with EtOAc.
 - Dry the combined organic layers over Na2SO4, concentrate, and purify the crude orthoquinone monoketal by flash column chromatography.
 - Dissolve the purified product in CH2Cl2 in a high-pressure reactor.
 - Pressurize the reactor with ethylene gas (70 bar) and heat to 70 °C for 5 days.
 - Cool the reactor to room temperature, carefully vent the ethylene, and concentrate the solvent.



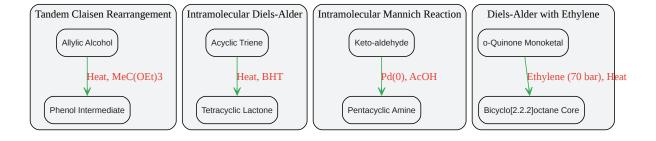
Purify the residue by flash column chromatography.

Visualizations



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Caption: Overall synthetic workflow for the total synthesis of (-)-Lepenine.



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Caption: Key chemical transformations in the Fukuyama synthesis of (-)-Lepenine.

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